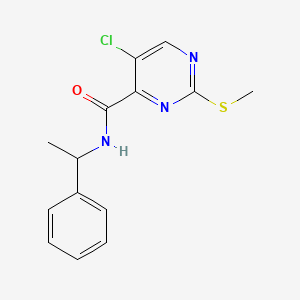

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. The presence of chlorine, sulfur, and phenyl groups in its structure makes it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanyl groups under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required standards.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like phenylethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Production of reduced derivatives of the compound.

Substitution: Introduction of various substituents on the pyrimidine ring.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine: The compound's potential medicinal applications include its use as an inhibitor or modulator of specific enzymes or receptors. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties make it suitable for specialized applications.

Mecanismo De Acción

The mechanism by which 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-Methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

5-Chloro-N-(1-phenylethyl)pyrimidine-4-carboxamide

5-Chloro-2-methylsulfanyl-N-ethylpyrimidine-4-carboxamide

Uniqueness: 5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN3O2S

- Molecular Weight : 295.79 g/mol

- CAS Number : 327064-08-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that this compound may exhibit:

- Antiproliferative Activity : Research indicates that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, structural modifications have been shown to enhance activity against HeLa and MCF-7 cells, with some derivatives demonstrating GI50 values in the low micromolar range .

- Tubulin Inhibition : Similar compounds have been identified as potent inhibitors of tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death . This suggests that this compound may share this mechanism.

- Kinase Inhibition : The compound could potentially inhibit specific kinases involved in cancer progression, similar to other pyrimidine derivatives that target c-Met protein kinase .

Biological Activity Data

A summary of biological activity data related to this compound is presented in the following table:

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study evaluating the antiproliferative effects against various cancer cell lines, compounds structurally related to this pyrimidine derivative showed significant tumor size reduction in mouse models without adverse side effects . This suggests promising applications in oncology.

- Mechanistic Insights : Molecular modeling studies indicate that modifications at certain positions on the pyrimidine scaffold can enhance binding affinity to target proteins involved in cancer progression, supporting further exploration of structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c1-9(10-6-4-3-5-7-10)17-13(19)12-11(15)8-16-14(18-12)20-2/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPNUUVCTOFSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.